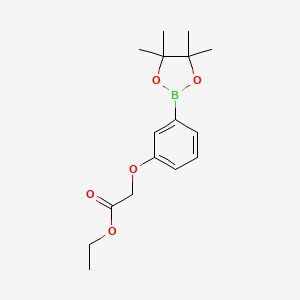

Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate

Description

Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate is a boronic ester derivative featuring a pinacol-protected boron moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to a meta-substituted phenoxy group, which is further linked to an ethyl acetate ester. This compound is widely utilized in cross-coupling reactions, particularly Suzuki-Miyaura couplings, due to its stability and reactivity under catalytic conditions . Its synthesis typically involves palladium-catalyzed borylation or esterification of phenol precursors, as demonstrated in protocols using cesium carbonate and THF .

Properties

IUPAC Name |

ethyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO5/c1-6-19-14(18)11-20-13-9-7-8-12(10-13)17-21-15(2,3)16(4,5)22-17/h7-10H,6,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEPWIKFOCKVEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590079 | |

| Record name | Ethyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850411-07-3 | |

| Record name | Ethyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate, also known as 3-(2-Ethoxy-2-oxoethoxy)phenylboronic acid, pinacol ester, is a boronic ester compound. The primary targets of this compound are organic molecules that participate in carbon-carbon bond formation reactions.

Mode of Action

The compound interacts with its targets through a process known as transmetalation, a key step in many metal-catalyzed cross-coupling reactions. In this process, the boron atom in the compound forms a bond with a carbon atom in the target molecule, facilitating the formation of new carbon-carbon bonds.

Biochemical Pathways

The action of this compound affects the Suzuki–Miyaura coupling pathway, a widely applied transition metal catalyzed carbon–carbon bond forming reaction. This reaction is particularly useful in organic synthesis, allowing for the creation of a wide variety of complex organic compounds.

Pharmacokinetics

Like other boronic esters, it is likely to be well-absorbed and distributed throughout the body due to its relatively small size and lipophilic nature. The compound’s bioavailability would be influenced by factors such as its stability, solubility, and the presence of transport proteins.

Result of Action

The molecular and cellular effects of the action of this compound are primarily the formation of new carbon-carbon bonds in organic molecules. This can lead to the synthesis of a wide variety of complex organic compounds, which can have various downstream effects depending on the specific compounds produced.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of the reactions in which the compound participates. Additionally, the presence of certain metal catalysts is necessary for the compound to perform its function in carbon-carbon bond formation reactions.

Biological Activity

Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its synthesis, biological properties, and potential applications based on available literature.

- Chemical Formula : C16H23BO4

- Molecular Weight : 290.17 g/mol

- CAS Number : 859169-20-3

- Appearance : Colorless to light yellow clear liquid

Synthesis

The synthesis of this compound generally involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with ethyl chloroacetate under basic conditions. This method allows for the introduction of the dioxaborolane moiety while maintaining the integrity of the phenoxy group.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing boron-based structures. For example:

- Mechanism of Action : Ethyl boronates have been shown to induce DNA interstrand cross-linking and activate cellular pathways leading to apoptosis in cancer cells. The induction of H2AX phosphorylation is a marker for DNA damage and has been observed in various cancer cell lines treated with similar compounds .

- Selectivity : Compounds with a boronate moiety exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is attributed to the differential uptake and metabolism of these compounds in malignant versus healthy tissues .

Antimicrobial Activity

The introduction of boronic acid derivatives has also been linked to enhanced antimicrobial properties:

- Inhibition Studies : In vitro studies indicate that compounds similar to this compound demonstrate significant inhibitory effects against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial DNA topology and oxidative stress induction .

Study 1: Anticancer Activity in Cell Lines

A study conducted on a series of boronate compounds demonstrated that those with phenoxy groups exhibited potent anticancer activity against breast and colon cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through DNA damage pathways.

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| A | 10 | Breast |

| B | 15 | Colon |

| Ethyl 2-(3-(4,4,5... | 12 | Lung |

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of various boronic acid derivatives against E. coli and S. aureus. The results are summarized below:

| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |

|---|---|---|

| Diethyl benzylphosphonate | 32 µg/mL | E. coli K12 |

| Ethyl boronic ester | 16 µg/mL | S. aureus |

| Ethyl 2-(3-(4,... | 8 µg/mL | E. coli R2-R3 |

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate is in cross-coupling reactions. The boron moiety allows for efficient coupling with various electrophiles through Suzuki-Miyaura coupling. This method is widely used to form carbon-carbon bonds and synthesize complex organic molecules.

Example:

- Suzuki-Miyaura Coupling: The compound can react with aryl halides to produce biaryl compounds which are significant in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Anticancer Agents

Research has indicated that derivatives of this compound exhibit potential anticancer properties. The incorporation of boron into drug design has been shown to enhance biological activity and selectivity.

Case Study:

- A study demonstrated that certain derivatives of this compound inhibited cancer cell proliferation by inducing apoptosis in specific cancer lines .

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized as a monomer in the synthesis of functional polymers. Its unique structure allows for the introduction of boron into polymer backbones which can enhance thermal stability and mechanical properties.

Applications:

- Boron-Doped Polymers: Used in the creation of advanced materials with improved electrical conductivity and thermal resistance.

Environmental Science

Environmental Remediation

The compound has potential applications in environmental remediation processes. Its ability to form stable complexes with heavy metals makes it useful for removing contaminants from water sources.

Research Findings:

- Studies have shown that boron-containing compounds can effectively sequester heavy metals such as lead and cadmium from aqueous solutions .

Summary Table of Applications

| Application Area | Specific Use Case | Relevant Findings |

|---|---|---|

| Organic Synthesis | Cross-coupling reactions (Suzuki-Miyaura) | Efficient formation of biaryl compounds |

| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cell lines |

| Materials Science | Monomer for functional polymers | Enhances thermal stability and mechanical properties |

| Environmental Science | Heavy metal remediation | Effective in sequestering lead and cadmium |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

a. Ethyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenoxy)Acetate (CAS 269410-28-8)

- Structure : Para-substituted phenyl ring with the boronate ester and ethyl acetate groups.

- Synthesis : Similar to the meta-substituted analog, using cesium carbonate and ethyl bromoacetate .

- Applications : Used in pharmaceutical intermediates and agrochemicals .

b. tert-Butyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenoxy)Acetate (CAS 769968-17-4)

- Structure : tert-Butyl ester replaces the ethyl group.

- Stability : The bulky tert-butyl group improves hydrolytic stability, making it suitable for prolonged storage .

- Synthetic Utility : Often employed in multi-step syntheses where harsh conditions are required .

c. Methyl 2-(2-Ethoxy-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetate (CAS 1454928-36-9)

- Structure : Ethoxy substituent on the phenyl ring adjacent to the boronate ester.

- Electronic Effects : The electron-donating ethoxy group may modulate boron’s electrophilicity, altering reactivity in cross-couplings .

- Applications : Specialized in synthesizing fluorinated or electron-rich biaryl systems .

Fluorinated Analogs

2-(3-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetic Acid (CAS 1431548-94-5)

- Structure : Fluorine atom at the meta position relative to the boronate ester.

- Reactivity : Fluorine’s electron-withdrawing effect increases boron’s electrophilicity, accelerating coupling rates in electron-deficient systems .

- Stability : Enhanced resistance to protodeboronation due to fluorine’s inductive effects .

Table 1: Key Properties of Selected Compounds

Key Observations:

- Stability : tert-Butyl derivatives exhibit superior hydrolytic stability compared to ethyl esters .

Preparation Methods

Nucleophilic Substitution Approach

A predominant method to prepare Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate involves nucleophilic substitution between 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol and ethyl bromoacetate. The reaction proceeds as follows:

-

- Base: Cesium carbonate (Cs₂CO₃) or sodium carbonate (Na₂CO₃)

- Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

- Atmosphere: Inert nitrogen atmosphere to prevent oxidation of the boronate group

- Temperature: Reflux conditions (~66°C in THF)

- Reaction Time: Typically 6 hours

-

- The base deprotonates the phenolic hydroxyl group of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, generating a phenolate ion.

- The phenolate undergoes nucleophilic substitution with ethyl bromoacetate, forming the ether linkage and yielding the target ethyl phenoxyacetate boronate ester.

-

- Post-reaction, the mixture is purified by silica gel column chromatography using pentane/ethyl acetate gradients (e.g., 5:1 to 1:1).

- The product is isolated as a colorless oil.

This method is flexible regarding the choice of base and solvent, with cesium carbonate favored for sterically hindered substrates due to its stronger basicity and better solubility. Sodium carbonate is suitable for less hindered cases. The use of anhydrous conditions and inert atmosphere is critical to maintain the integrity of the boronate ester group, which is sensitive to oxidation.

Palladium-Catalyzed Borylation

An alternative synthetic route involves palladium-catalyzed borylation, where a halogenated phenylacetate derivative reacts with bis(pinacolato)diboron:

-

- Catalyst: Palladium complexes (e.g., Pd(dppf)Cl₂)

- Boron source: Bis(pinacolato)diboron

- Base: Potassium acetate or similar

- Solvent: Dimethyl sulfoxide (DMSO) or other polar aprotic solvents

- Temperature: Elevated temperatures (80–100°C)

- Atmosphere: Inert gas (nitrogen or argon)

-

- Oxidative addition of the aryl halide to Pd(0)

- Transmetallation with bis(pinacolato)diboron

- Reductive elimination to form the aryl boronate ester

-

- Industrial production often adapts this method using continuous flow reactors for improved control and yield.

- Optimization focuses on catalyst loading, reaction time, and purification to enhance product purity and yield.

Purification and Characterization

-

- Silica gel column chromatography using pentane/ethyl acetate mixtures is standard.

- For scale-up, recrystallization from ethyl acetate/hexane mixtures may replace chromatography.

-

- Nuclear Magnetic Resonance (NMR) Spectroscopy :

- ^1H NMR shows characteristic signals for pinacol methyl groups at δ ~1.3 ppm.

- Ester methylene protons (CH₂COO) resonate around δ ~4.2 ppm.

- Mass Spectrometry (MS) :

- High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with the molecular formula C₁₆H₂₃BO₅.

- Thin Layer Chromatography (TLC) :

- Rf values around 0.24 in pentane/ethyl acetate systems monitor reaction progress.

- Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

- The pinacol boronate ester group is stabilized by chelation, resisting hydrolysis during acidic aqueous workups (e.g., 1 N HCl washes), which is critical for maintaining product integrity during isolation.

Optimization Strategies and Mechanistic Insights

| Challenge | Strategy | Notes |

|---|---|---|

| Steric hindrance in substitution | Increase reaction temperature; use stronger or bulkier bases like Cs₂CO₃ | Higher temperature (~66°C reflux) helps overcome kinetic barriers |

| Boronate ester stability | Conduct reactions under inert atmosphere; use anhydrous solvents | Prevents oxidation and protodeboronation |

| Competing ester hydrolysis | Limit reaction time; perform low-temperature quenching (0–5°C); minimize water content | Controls hydrolysis during basic conditions |

| Base selection contradictions | Systematic screening (Design of Experiments) to select between Cs₂CO₃ and Na₂CO₃ | Cs₂CO₃ preferred for bulky substrates; Na₂CO₃ sufficient for less hindered phenols |

| Scale-up purification | Replace chromatography with recrystallization | More practical and cost-effective for industrial production |

Computational studies using Density Functional Theory (DFT) have elucidated that electron-withdrawing ester groups reduce the electrophilicity of the boron center, slowing transmetallation in cross-coupling but enhancing compound stability.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Substitution | 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, ethyl bromoacetate, Cs₂CO₃/Na₂CO₃, THF/DMF, reflux, N₂ atmosphere | Straightforward, flexible base/solvent choice | Sensitive to steric hindrance, requires inert conditions |

| Pd-Catalyzed Borylation | Halogenated phenylacetate, bis(pinacolato)diboron, Pd catalyst, base, DMSO, elevated temp, inert atmosphere | High selectivity, scalable | Requires expensive catalysts, careful optimization |

Q & A

Q. What are the standard synthetic methodologies for preparing Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate?

The compound is typically synthesized via nucleophilic substitution. A common procedure involves reacting 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with ethyl bromoacetate in anhydrous THF under reflux, using cesium carbonate as a base to deprotonate the phenolic hydroxyl group. The reaction proceeds under an inert nitrogen atmosphere to prevent boronate oxidation, followed by purification via column chromatography (SiO₂, pentane/EtOAc gradients) . Alternative protocols use sodium carbonate in polar aprotic solvents like DMF, highlighting the flexibility of base/solvent systems depending on substrate solubility .

Q. How is the compound purified post-synthesis, and what analytical techniques confirm its structural integrity?

Purification often employs column chromatography with silica gel and gradients of pentane/EtOAc (e.g., 5:1 → 1:1) to isolate the product as a colorless oil . Structural confirmation relies on:

- NMR spectroscopy : Distinct signals for the boronate ester (δ ~1.3 ppm for pinacol methyl groups) and ester carbonyl (δ ~4.2 ppm for CH₂COO).

- Mass spectrometry : HRMS (EI or ESI) to verify molecular ion peaks (e.g., [M+H]+ at m/z 259.114 for C₁₄H₁₈BNO₃) .

- TLC monitoring : Rf values (e.g., 0.24 in pentane/EtOAc) ensure reaction progress .

Q. What are the primary applications of this compound in organic synthesis?

The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, forming biaryl structures critical in drug discovery. For example, it serves as a key intermediate in synthesizing PPARα/γ dual agonists and FABP4/5 inhibitors . The ethyl ester group enhances solubility in organic solvents, facilitating downstream functionalization .

Advanced Research Questions

Q. How can reaction yields be optimized when steric hindrance or electron-withdrawing substituents are present?

Steric challenges may arise during nucleophilic substitution. Strategies include:

Q. What mechanistic insights explain the stability of the pinacol boronate group under acidic workup conditions?

The pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) group stabilizes the boron center via chelation, preventing hydrolysis during aqueous washes (e.g., 1 N HCl). This stability is critical for post-reaction isolation, as boronic acids are prone to protodeboronation .

Q. How do competing side reactions (e.g., ester hydrolysis) impact synthesis, and how are they mitigated?

Ester hydrolysis can occur under prolonged basic conditions. Mitigation includes:

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations model transition states in Suzuki-Miyaura couplings, predicting regioselectivity based on boron electron density. Studies on analogous boronate esters show that electron-withdrawing groups (e.g., ester) reduce boron electrophilicity, slowing transmetallation but improving stability .

Q. How are contradictions in reported synthetic protocols resolved (e.g., base selection)?

Conflicting data on base efficacy (Cs₂CO₃ vs. Na₂CO₃) arise from substrate-specific steric/electronic factors. Systematic screening using Design of Experiments (DoE) can identify optimal conditions. For example, Na₂CO₃ may suffice for less hindered phenols, while Cs₂CO₃ is preferred for bulky substrates .

Methodological Best Practices

- Handling air-sensitive intermediates : Store the compound under nitrogen or argon, and use degassed solvents for reactions .

- Scale-up considerations : Replace column chromatography with recrystallization (e.g., EtOAc/hexane) for large batches .

- Troubleshooting low yields : Verify boronate ester integrity via ¹¹B NMR (δ ~30 ppm for sp² boron) to detect hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.